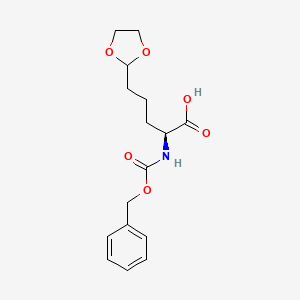

Cbz-L-allysine ethylene acetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cbz-L-allysine ethylene acetal is a chemical compound with the molecular formula C16H21NO6 . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of allysine-bis-p-naphthol derivative, which is related to L-Allysine ethylene acetal, involves heating L-Allysine ethylene acetal (25 mg, 0.13 mmol) in 6N HCl (10 mL) containing 2-naphthol-7-sulfonate (325 mg, 1.32 mmol) at 110 °C for 24 hours . The reaction is then cooled to room temperature, neutralized with 6 N NaOH, filtered, and purified by preparative HPLC to yield a pale brown solid .Molecular Structure Analysis

The molecular structure of Cbz-L-allysine ethylene acetal consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Applications De Recherche Scientifique

Synthesis of Allysine Ethylene Acetal

Cbz-L-allysine ethylene acetal can be synthesized from the corresponding keto acid by reductive amination using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius . This process involves the preparation of lithium-5-(1,3-dioxolane-2-yl)-2-oxo-pentanoate (1, lithium salt) which is accomplished by converting tetrahydrofuran (THF) into 4-bromobutanol 5, followed by oxidation to 4-bromobutanal 6 and protection of the aldehyde as the ethylene glycol acetal 7 .

Large Scale Synthesis

The combination of hydroformylation and biocatalysis has been used for the large-scale synthesis of (S)-Allysine Ethylene Acetal . This process involves the conversion, regioselectivity, and product distribution determined by GC .

Peptide Synthesis

Cbz-L-allysine ethylene acetal is used in the synthesis of peptides . Peptides are short chains of amino acids that are biologically active and play a key role in pharmaceutical research.

Drug Development

Cbz-L-allysine ethylene acetal can be used as a chiral intermediate for drug development . Chiral intermediates are crucial in the pharmaceutical industry as they can be used to create drugs with improved efficacy and reduced side effects.

Mécanisme D'action

Target of Action

Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.

Mode of Action

As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .

Result of Action

As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .

Propriétés

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOEVIPNQUBFK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-allysine ethylene acetal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)